molecular formula C27H20N2O2S B2687799 N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 402945-31-7

N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2687799
CAS No.: 402945-31-7
M. Wt: 436.53
InChI Key: LMDCSNCUMXNHAH-DQSJHHFOSA-N
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Description

N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

TCMDC-125668, also known as Oprea1_626144, N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, or (Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound TCMDC-125668 interacts with its target, PfCLK3, by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125668 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the disruption of the parasite’s RNA splicing, thereby affecting its survival .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125668 affects the RNA splicing pathway in the malaria parasite. RNA splicing is a crucial process in the parasite’s life cycle, and its disruption leads to downstream effects that impair the parasite’s survival . Additionally, TCMDC-125668 has been found to inhibit protein translation and activate the amino acid starvation response .

Result of Action

The molecular and cellular effects of TCMDC-125668’s action primarily involve the disruption of RNA splicing and protein translation in the malaria parasite. This disruption impairs the parasite’s survival and growth . The compound’s action results in the rapid killing of P. falciparum at the trophozoite to schizont stages, prevention of the development of stage V gametocytes, and inhibition of the development of liver stage parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide analogs. Examples include:

  • 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)thiazole
  • N-naphthalen-2-yl-benzamide

Uniqueness

N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

N-[3-(2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-31-25-14-8-7-13-23(25)29-24(22-16-15-19-9-5-6-12-21(19)17-22)18-32-27(29)28-26(30)20-10-3-2-4-11-20/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCSNCUMXNHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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